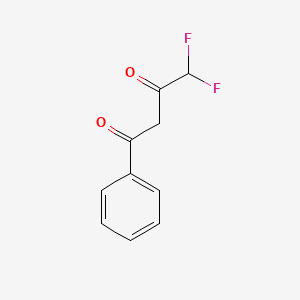

4,4-Difluoro-1-phenylbutane-1,3-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-phenylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-10(12)9(14)6-8(13)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIPWONXTZMDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378940 | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62679-61-2 | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluoro-1-phenylbutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,4-Difluoro-1-phenylbutane-1,3-dione: A Comprehensive Technical Guide

Abstract

This technical guide provides a detailed exploration of the synthesis of 4,4-difluoro-1-phenylbutane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. This document offers an in-depth analysis of the synthetic pathway, focusing on the Claisen condensation reaction. It includes a step-by-step experimental protocol, a thorough examination of the reaction mechanism, and strategies for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance for the successful synthesis of this valuable compound.

Introduction: The Significance of Fluorinated β-Diketones

Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention due to their unique chemical properties and diverse applications. The introduction of fluorine atoms into the β-diketone scaffold can significantly alter the compound's acidity, lipophilicity, and metabolic stability, making these molecules valuable building blocks in the synthesis of pharmaceuticals and advanced materials. This compound, in particular, serves as a key precursor for various heterocyclic compounds and as a ligand in the formation of metal complexes with unique catalytic and photoluminescent properties.

This guide will focus on the most prevalent and efficient method for the synthesis of this compound: the Claisen condensation of acetophenone with an ester of difluoroacetic acid.

The Synthetic Pathway: A Strategic Overview

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation.[1][2][3][4] This classic carbon-carbon bond-forming reaction involves the condensation of a ketone with an ester in the presence of a strong base.

The overall synthetic transformation is depicted below:

Caption: General overview of the synthesis of this compound.

The Reaction Mechanism: A Step-by-Step Elucidation

The Claisen condensation proceeds through a well-established mechanistic pathway. The choice of a strong, non-nucleophilic base is critical to the success of the reaction. While alkoxide bases like sodium ethoxide can be used, a stronger base such as sodium hydride (NaH) is often preferred to drive the reaction to completion by irreversibly deprotonating the ketone.[1][2][3][4]

The mechanism can be broken down into the following key steps:

-

Enolate Formation: Sodium hydride, a powerful base, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl difluoroacetate.

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-diketone product.

-

Deprotonation of the Product: The resulting this compound is more acidic than the starting ketone. Therefore, any remaining base will deprotonate the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and helps to drive the reaction to completion.

-

Protonation (Workup): An acidic workup is required to protonate the enolate and yield the final neutral product.

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Detailed Walkthrough

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetophenone | 120.15 | 12.0 g | 0.10 |

| Ethyl difluoroacetate | 124.09 | 13.6 g | 0.11 |

| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.4 g | 0.11 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | ~150 mL | - |

| Diethyl ether | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step-by-Step Procedure

-

Preparation: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-

Dispersion of Sodium Hydride: The sodium hydride dispersion (4.4 g) is carefully added to the flask, followed by anhydrous THF (100 mL). The suspension is stirred at room temperature.

-

Addition of Acetophenone: A solution of acetophenone (12.0 g) in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is then stirred at room temperature for an additional hour to ensure complete enolate formation.

-

Addition of Ethyl Difluoroacetate: A solution of ethyl difluoroacetate (13.6 g) in anhydrous THF (50 mL) is added dropwise to the reaction mixture over 30 minutes.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching: The reaction mixture is cooled to 0 °C in an ice bath and carefully quenched by the slow, dropwise addition of 1 M HCl until the evolution of gas ceases and the mixture is acidic (pH ~2).

-

Extraction: The quenched reaction mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 100 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

References

physicochemical properties of 4,4-Difluoro-1-phenylbutane-1,3-dione

An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluoro-1-phenylbutane-1,3-dione

Introduction

This compound (CAS: 62679-61-2) is a fluorinated β-dicarbonyl compound of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, offering a powerful tool to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability.[3][4][5] Fluorinated motifs can enhance membrane permeability, improve target selectivity, and increase the pharmacokinetic profile of drug candidates.[3][5]

This guide provides a comprehensive analysis of the core . We will delve into its structural and spectroscopic characteristics, thermal properties, and the critical role of keto-enol tautomerism. The methodologies for determining these properties are presented with an emphasis on the underlying principles, providing researchers and drug development professionals with a practical and authoritative resource.

Molecular Structure and Core Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of a phenyl ring, a dicarbonyl system, and a difluoromethyl group creates a molecule with unique electronic and steric properties.

Caption: Chemical structure of this compound.

A summary of the key computed and experimentally determined properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O₂ | [2] |

| Molecular Weight | 198.17 g/mol | [1][2] |

| Exact Mass | 198.04923582 Da | [1] |

| CAS Number | 62679-61-2 | [1] |

| Melting Point | 47-51 °C (lit.) | [2][6][7] |

| Boiling Point | 242 °C | [7] |

| Density (Predicted) | 1.220 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.62 ± 0.23 | [2] |

| XLogP3 | 2.3 | [1] |

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0 °C.[8] Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8][9] The literature value for this compound is a range of 47-51 °C, indicating it is a low-melting solid at room temperature.[2][6]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method using a modern digital melting point apparatus (e.g., a Mel-Temp). The core principle is controlled heating of a small, powdered sample within a capillary tube while observing the phase transition from solid to liquid.[10]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the sample powder. Tap the sealed end on a hard surface to pack the powder into a column of 2-3 mm height at the bottom.[9][11]

-

Initial Determination (Rapid Scan): Place the loaded capillary into the apparatus. Heat the sample rapidly to quickly determine an approximate melting range. This saves time and establishes the temperature window for the precise measurement.[8]

-

Accurate Determination (Slow Scan): Allow the apparatus to cool. Prepare a fresh capillary tube. Heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final). The melting point is reported as this range. For a pure sample, this range should be narrow.

Acidity and Tautomerism: The β-Dicarbonyl Core

A defining characteristic of β-dicarbonyl compounds is the acidity of the α-protons located on the methylene bridge between the two carbonyl groups. This acidity facilitates the formation of a resonance-stabilized enolate ion, leading to a dynamic equilibrium between two tautomeric forms: the diketo form and the enol form.[12]

The predicted pKa of ~6.6 for this compound is remarkably acidic for a carbon acid, a direct consequence of the inductive electron-withdrawing effects of the adjacent carbonyl and difluoromethyl groups.[2]

Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is fundamental to the reactivity and properties of the molecule.[13] For non-symmetrical 1,3-diones like this one, two different enol forms are possible. However, the enol form that extends conjugation to the phenyl ring is significantly more stable and therefore predominant.[14] This stability is further enhanced by the formation of a six-membered intramolecular hydrogen bond.[13]

Caption: Keto-Enol tautomerism in this compound.

The position of this equilibrium is sensitive to environmental factors:

-

Solvent Polarity: Non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that cannot compete for hydrogen bonding. Polar, protic solvents can stabilize the more polar keto form.[15]

-

Conjugation: As mentioned, conjugation with the phenyl ring provides substantial resonance stabilization to one of the enol tautomers, making it the major species at equilibrium.[14]

Experimental Protocol: ¹H NMR for Tautomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal technique for studying keto-enol equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[12]

-

Sample Preparation: Prepare solutions of the compound at a known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to investigate solvent effects.

-

Data Acquisition: Acquire quantitative ¹H NMR spectra for each sample. Ensure a sufficient relaxation delay (d1) is used to allow for full relaxation of all protons, which is critical for accurate integration.

-

Spectral Analysis:

-

Diketo Form: Identify the characteristic signal for the methylene protons (-CH₂-) between the two carbonyls. This will typically be a singlet around 3.5-4.5 ppm.

-

Enol Form: Identify the vinylic proton (-CH=) signal, typically a singlet between 5.5-6.5 ppm. Also, look for the very broad enolic hydroxyl proton (-OH) signal, which can appear far downfield (15-17 ppm).[15]

-

-

Quantification: Carefully integrate the area of the methylene signal (representing the keto form) and the vinylic proton signal (representing the enol form). The mole fraction or percentage of each tautomer can be calculated from the relative integrals.

-

% Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100

-

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing unambiguous structural confirmation.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the phenyl group, the methylene protons of the keto form, the vinylic proton of the enol form, and the characteristic triplet for the proton on the difluoromethyl group (-CHF₂) due to coupling with the two fluorine atoms.

-

¹⁹F NMR: A ¹⁹F NMR spectrum is available for this compound and is a key tool for confirming the presence and chemical environment of the fluorine atoms.[1][16][17]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum provides crucial information about the functional groups present. A vapor-phase IR spectrum is available for this compound.[1][16]

-

Key Absorptions:

-

C-H stretching (Aromatic): ~3100-3000 cm⁻¹[18]

-

C-H stretching (Aliphatic): <3000 cm⁻¹[18]

-

C=O stretching (Keto): A strong, sharp band around 1720-1700 cm⁻¹.

-

C=O stretching (Enol): A strong band, often shifted to a lower wavenumber (1685-1650 cm⁻¹) due to conjugation and intramolecular hydrogen bonding.[18]

-

C=C stretching (Enol): A band in the 1650-1600 cm⁻¹ region.

-

C-F stretching: Strong absorptions typically found in the 1100-1000 cm⁻¹ region.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition by providing a highly accurate mass measurement (e.g., 198.04923582 Da).[1] The fragmentation pattern can further support structural elucidation.

-

Conclusion

This compound is a molecule defined by the interplay of its constituent functional groups. Its thermal properties are consistent with a low-melting organic solid, and its purity can be readily assessed using standard techniques. The core of its chemical personality, however, lies in the acidic nature of its α-protons and the resulting keto-enol tautomerism. Understanding this equilibrium, which is heavily influenced by conjugation and solvent effects, is paramount for predicting its reactivity and behavior in complex systems. The spectroscopic data available provides a robust framework for its identification and characterization. For researchers in drug discovery, the unique combination of a β-dicarbonyl chelating unit and a difluoromethyl group makes this compound and its analogs compelling scaffolds for further investigation.

References

- 1. This compound | C10H8F2O2 | CID 2774205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4-DIFLUORO-1-PHENYL-1,3-BUTANEDIONE | 62679-61-2 [chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,4-二氟-1-苯基-1,3-丁二酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. westlab.com [westlab.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Spectroscopic Characterization of 4,4-Difluoro-1-phenylbutane-1,3-dione

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 4,4-Difluoro-1-phenylbutane-1,3-dione. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this fluorinated β-diketone. We will explore its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by a discussion of the inherent keto-enol tautomerism that governs its molecular behavior.

Structural Context and Keto-Enol Tautomerism

This compound is a β-diketone featuring a phenyl group and a difluoromethyl group. A critical aspect of the chemistry of β-diketones is their existence as a dynamic equilibrium between the diketo and enol tautomers.[1] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of the substituents.[2] The presence of the electron-withdrawing difluoromethyl group is expected to significantly influence this equilibrium, generally favoring the enol form where conjugation and intramolecular hydrogen bonding provide additional stability.[3]

The equilibrium between the diketo and the two possible enol forms is depicted below. The interconversion between the enol forms is typically fast on the NMR timescale, resulting in an averaged spectrum, while the keto-enol interconversion is often slow enough to allow for the observation of distinct signals for both tautomers.[1]

Caption: Keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. While experimental spectra for this specific compound are not widely available in the public domain, we can predict the key features based on the well-established principles of NMR and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be instrumental in determining the predominant tautomeric form.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~16-17 | Singlet (broad) | Enolic -OH | The intramolecular hydrogen bond in the enol form leads to a significant downfield shift.[1] |

| 7.9-8.1 | Multiplet | Aromatic (ortho-H) | Protons ortho to the carbonyl group are deshielded. |

| 7.4-7.6 | Multiplet | Aromatic (meta- & para-H) | Protons on the phenyl ring. |

| ~6.5 | Singlet | Vinylic -CH= (Enol) | The proton on the double bond of the enol tautomer. |

| ~6.2 | Triplet | -CHF₂ (Keto) | The proton of the difluoromethyl group in the keto form, split by the two fluorine atoms. |

| ~4.0 | Singlet | -CH₂- (Keto) | The methylene protons in the keto form, appearing as a singlet. |

Note: The presence and relative integration of the enolic -OH, vinylic -CH=, and the ketoform -CHF₂ and -CH₂- signals will allow for the quantification of the keto-enol equilibrium in a given solvent.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide detailed information about the carbon framework. The presence of fluorine will introduce C-F coupling constants, which are valuable for assignments.

| Predicted Chemical Shift (ppm) | C-F Coupling (JCF, Hz) | Assignment | Rationale |

| ~195 | - | C=O (keto, phenyl side) | Typical chemical shift for a ketone carbonyl. |

| ~185 | Triplet | C=O (keto, difluoro side) | Carbonyl adjacent to the electron-withdrawing CHF₂ group, split by two fluorine atoms. |

| ~180 | - | C=O (enol, phenyl side) | Carbonyl in the conjugated enol system. |

| ~170 | Triplet | C=O (enol, difluoro side) | Carbonyl in the conjugated enol system, adjacent to the CHF₂ group. |

| 130-140 | - | Aromatic (quaternary C) | The carbon of the phenyl ring attached to the carbonyl group. |

| 128-135 | - | Aromatic (CH) | Carbons of the phenyl ring. |

| ~115 | Triplet | -CHF₂ | The difluoromethyl carbon, appearing as a triplet due to coupling with the two fluorine atoms. |

| ~95 | - | =CH- (enol) | The vinylic carbon in the enol form. |

| ~50 | - | -CH₂- (keto) | The methylene carbon in the keto form. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. A ¹⁹F NMR spectrum for this compound is available on SpectraBase.[5][6]

| Reported Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| Not Specified | Triplet | -CHF₂ | The two equivalent fluorine atoms will be split into a triplet by the adjacent proton. |

The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching vibrations of the carbonyl groups and the C-F bonds. A vapor phase IR spectrum is available on SpectraBase.[5]

| Predicted/Reported Frequency (cm⁻¹) | Vibration | Significance |

| ~3000-3100 | C-H (aromatic) | Stretching vibrations of the phenyl ring protons. |

| ~2900-3000 | C-H (aliphatic) | Stretching vibrations of the methylene and methine protons. |

| ~1720 | C=O (keto) | Symmetric and asymmetric stretching of the two carbonyl groups in the diketo form.[1] |

| ~1600-1650 | C=O (enol, conjugated) | Stretching of the carbonyl group in the enol tautomer, which is at a lower frequency due to conjugation and intramolecular hydrogen bonding.[1] |

| ~1580 | C=C (enol) | Stretching of the carbon-carbon double bond in the enol form. |

| 1000-1200 | C-F | Stretching vibrations of the carbon-fluorine bonds. |

The relative intensities of the keto and enol carbonyl bands can provide a qualitative assessment of the tautomeric equilibrium in the sample.[1]

Mass Spectrometry (MS)

Expected Molecular Ion: [M]⁺ = m/z 198.05

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of this compound.

The primary fragmentation is expected to be α-cleavage on either side of the carbonyl groups. The loss of the difluoroacetylmethyl radical would lead to the stable benzoyl cation at m/z 105. This ion could further lose carbon monoxide to give the phenyl cation at m/z 77. Alternatively, cleavage of the bond between the methylene group and the benzoyl group would result in the formation of a difluoroacetyl cation at m/z 81, which could also lose CO to give the difluoromethyl cation at m/z 51.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the keto-enol equilibrium.[2]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range (e.g., -2 to 18 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220 ppm is typically sufficient.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a high sensitivity nucleus, so fewer scans are generally needed. The spectral width should be appropriate for organofluorine compounds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard.

IR Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal. For transmission IR, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that typically leads to extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

References

- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 1,3-Butanedione, 4,4,4-trifluoro-1-phenyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Structural Analogs of 4,4-Difluoro-1-phenylbutane-1,3-dione: A Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the β-Diketone Scaffold in Medicinal Chemistry

The β-diketone moiety is a privileged scaffold in medicinal chemistry, serving as a critical building block for a diverse range of biologically active molecules.[1][2] These compounds are not only key intermediates in the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, but also exhibit intrinsic biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The unique chemical nature of β-diketones, particularly their keto-enol tautomerism, allows for metal chelation and diverse chemical modifications, making them attractive for the design of novel therapeutic agents.[5][6] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, bioavailability, and binding affinity to biological targets.[7] This guide focuses on the structural analogs of 4,4-Difluoro-1-phenylbutane-1,3-dione, a fluorinated β-diketone with potential applications in drug development.

Core Compound Profile: this compound

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 62679-61-2 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| Appearance | Solid |

Source: PubChem CID 2774205[8]

Synthesis of the Core Compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction between a substituted acetophenone and a difluoroacetylating agent. A general synthetic approach is outlined below:

Structural Analogs: Design and Synthesis Strategies

The development of structural analogs of this compound allows for the fine-tuning of its physicochemical and biological properties. Modifications can be systematically introduced at three key positions: the phenyl ring, the difluoromethyl group, and the dicarbonyl backbone.

1. Phenyl Ring Modifications

Substitution on the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Protocol for the Synthesis of a Substituted Phenyl Analog: 1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione

Materials:

-

4'-Chloroacetophenone

-

Ethyl difluoroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous diethyl ether at 0 °C, add a solution of 4'-chloroacetophenone (1.0 eq.) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add ethyl difluoroacetate (1.1 eq.) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to 0 °C and cautiously quench with 1 M hydrochloric acid until the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired product.

2. Fluoroalkyl Group Modifications

Altering the fluoroalkyl group can modulate the electrophilicity of the adjacent carbonyl carbon and the overall lipophilicity of the compound.

Example Analogs:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione: The trifluoromethyl group is a common bioisostere for a methyl group and can enhance metabolic stability. Its synthesis can be achieved using ethyl trifluoroacetate in a Claisen condensation.

-

Monofluorinated and Perfluoroalkyl Analogs: These can be synthesized using appropriate fluorinated starting materials to explore the impact of the degree of fluorination on biological activity.

3. Dicarbonyl Backbone Modifications

Modifications to the dicarbonyl backbone can influence the tautomeric equilibrium and the chelating properties of the molecule.

Synthesis of α-Substituted Analogs: The methylene group between the two carbonyls can be functionalized. For instance, α-fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®.[1] An enantioselective fluorination of α-substituted β-diketones can be catalyzed by β,β-diaryl serines.[9]

Biological Activities and Therapeutic Potential

Structural analogs of fluorinated β-diketones have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Anticancer Activity

β-Diketone scaffolds are present in some non-steroidal anti-inflammatory drugs (NSAIDs) of the coxib family, which have demonstrated anticancer potential.[10] Furthermore, metal complexes of β-diketones have been investigated for their antitumor properties.[11] For instance, certain β-diketone-cobalt complexes have been shown to inhibit DNA synthesis and induce S-phase arrest in glioma cells, with an IC₅₀ value of 24.7 µg/mL in rat C6 glioma cells.[11] Asymmetrical 1,3-diketones have been synthesized and shown to be effective in inhibiting breast cancer cells.[2]

Antibacterial and Antifungal Activity

Fluorinated compounds are known to possess antimicrobial properties.[7] Several β-diketone ligands and their metal complexes have been screened for their antibacterial and antifungal activities. For example, certain newly synthesized 1,3,4-oxadiazole derivatives containing a fluorine substituent have shown promising antibacterial activity.[12]

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| β-Diketone-cobalt complexes | Anticancer (Glioma) | IC₅₀ = 24.7 µg/mL (rat C6 glioma cells) | [11] |

| Asymmetrical 1,3-diketones | Anticancer (Breast Cancer) | Effective inhibition of breast cancer cells | [2] |

| Fluorinated 1,3,4-Oxadiazoles | Antibacterial | MIC values in the range of 31 to 125 µg/mL against S. aureus and S. epidermidis | [12] |

Structure-Activity Relationships (SAR) and Mechanism of Action

The biological activity of these analogs is intricately linked to their chemical structure. While a comprehensive SAR study specifically for this compound analogs is not yet publicly available, general principles can be inferred from related compounds.

Key SAR Insights:

-

Fluorination: The presence and number of fluorine atoms can significantly impact activity. Trifluoromethyl groups often enhance potency and metabolic stability.[13]

-

Phenyl Ring Substitution: Electron-withdrawing or donating groups on the phenyl ring can modulate the electronic distribution of the entire molecule, affecting its interaction with biological targets.

-

Tautomeric Equilibrium: The dominant tautomeric form (keto or enol) in a biological environment can influence the molecule's ability to act as a hydrogen bond donor or acceptor, or as a metal chelator, which is critical for its biological effect.[6]

Mechanism of Action

Fluorinated ketones are known to be effective inhibitors of hydrolytic enzymes.[13] The electrophilic nature of the carbonyl carbon, enhanced by the adjacent fluorine atoms, makes it susceptible to nucleophilic attack by active site residues (e.g., serine in serine proteases). This can lead to the formation of a stable hemiacetal or hemiketal adduct, effectively inhibiting the enzyme.[13] The hydrated form of the fluoro ketone can also act as a transition-state analog, mimicking the tetrahedral intermediate of substrate hydrolysis.[13]

Future Directions and Conclusion

The this compound scaffold and its structural analogs represent a promising area for drug discovery. The versatility of the β-diketone core, combined with the beneficial effects of fluorination, provides a rich chemical space for the development of novel therapeutic agents. Future research should focus on the synthesis of diverse analog libraries with systematic variations in the phenyl ring, fluoroalkyl group, and dicarbonyl backbone. High-throughput screening of these libraries against a panel of biological targets, followed by detailed mechanistic studies and SAR analysis, will be crucial for identifying lead compounds with potent and selective activity. The development of these analogs holds the potential to address unmet medical needs in areas such as oncology and infectious diseases.

References

- 1. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 2. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpras.com [ijpras.com]

- 4. Synthesis, characterization of Novel β-diketone Ni, Fe, Cr Complexes and study of its Antifungal, Antibacterial, Antioxidant and Anti-Inflammatory Activity. – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researcher.manipal.edu [researcher.manipal.edu]

- 8. This compound | C10H8F2O2 | CID 2774205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Enantioselective Fluorination of α-Substituted β-Diketones Using β,β-Diaryl Serines [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. β-diketone-cobalt complexes inhibit DNA synthesis and induce S-phase arrest in rat C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,4-Difluoro-1-phenyl-1,3-butanedione (CAS 62679-61-2)

This guide provides a comprehensive technical overview of 4,4-Difluoro-1-phenyl-1,3-butanedione, a fluorinated β-diketone of significant interest in coordination chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and commercial availability.

Chemical Identity and Nomenclature

The compound registered under CAS number 62679-61-2 is unequivocally identified as 4,4-Difluoro-1-phenyl-1,3-butanedione .[1][2][3][4][5] It is crucial to distinguish this from other chemical names that may be erroneously associated with this CAS number.

This molecule is characterized by a phenyl group attached to a butanedione backbone, with two fluorine atoms substituting the hydrogens on the terminal methyl group.[2] This structural feature, specifically the fluorinated β-diketone moiety, is central to its chemical reactivity and applications.

Systematic and Common Names:

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4-Difluoro-1-phenyl-1,3-butanedione is essential for its handling, application, and the design of experimental protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈F₂O₂ | [3][4][5] |

| Molecular Weight | 198.17 g/mol | [3][5] |

| Appearance | Solid | [2] |

| Melting Point | 47-51 °C (lit.) | [1][2][3][4] |

| Boiling Point | 242 °C | [1][3][4] |

| Density | 1.220±0.06 g/cm³ (Predicted) | [1][3] |

| Flash Point | >230 °F (>110 °C) | [1][4] |

| pKa | 6.62±0.23 (Predicted) | [1][3] |

| InChI Key | JTIPWONXTZMDOK-UHFFFAOYSA-N | [2] |

| SMILES String | FC(F)C(=O)CC(=O)c1ccccc1 | [2] |

These properties indicate a stable, solid compound under standard conditions, with a relatively high boiling point. Its handling requires standard laboratory precautions for solid chemical reagents.

Synthesis and Mechanism

4,4-Difluoro-1-phenyl-1,3-butanedione is a fluorinated β-diketone ligand that can be synthesized through the reaction of acetophenone with a difluoroacetate ester, such as methyl difluoroacetate or ethyl difluoroacetate.[3] This reaction is a classic Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Generalized Synthesis Protocol

The synthesis involves the deprotonation of acetophenone to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the difluoroacetate ester. The subsequent loss of an alkoxide group yields the desired β-diketone.

Step-by-Step Methodology:

-

Base Selection: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of acetophenone. The choice of base is critical to ensure a sufficient concentration of the enolate for the reaction to proceed efficiently.

-

Solvent: An anhydrous aprotic solvent, such as tetrahydrofuran (THF) or diethyl ether, is typically used to prevent quenching of the enolate and the strong base.

-

Reaction: Acetophenone is slowly added to a suspension of the base in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. The mixture is stirred to allow for complete enolate formation.

-

Addition of Ester: The difluoroacetate ester is then added dropwise to the enolate solution. The reaction is often exothermic and may require cooling to control the reaction rate and prevent side product formation.

-

Workup: After the reaction is complete, it is quenched by the addition of a weak acid. The product is then extracted into an organic solvent, washed, dried, and purified, typically by recrystallization or column chromatography.

Visualizing the Synthesis Pathway

Caption: A simplified workflow of the Claisen condensation for the synthesis of 4,4-Difluoro-1-phenyl-1,3-butanedione.

Applications in Research and Development

The primary application of 4,4-Difluoro-1-phenyl-1,3-butanedione lies in its role as a ligand in coordination chemistry.[3] The β-diketone moiety readily forms stable chelate complexes with a wide range of metal ions, particularly lanthanides like Europium (Eu) and Gadolinium (Gd).[2][3]

Known Metal Complexes:

These complexes are of interest for their potential applications in areas such as:

-

Luminescent Materials: Europium complexes are well-known for their strong red luminescence, making them candidates for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes. The fluorinated ligands can enhance the volatility and solubility of the complexes, which is advantageous for device fabrication.

-

Catalysis: Metal complexes of β-diketones can act as catalysts in various organic transformations. The electronic properties of the complex, and thus its catalytic activity, can be tuned by modifying the substituents on the ligand.

-

Analytical Reagents: The ability to form stable, often colored or fluorescent, complexes with metal ions makes β-diketones like 4,4-Difluoro-1-phenyl-1,3-butanedione useful as analytical reagents for the detection and quantification of metals.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4,4-Difluoro-1-phenyl-1,3-butanedione.

Hazard Identification:

-

GHS Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are essential to prevent eye irritation.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[2]

-

Respiratory Protection: In cases of significant dust generation, a NIOSH-approved respirator (e.g., N95) is recommended.[2]

Handling and Storage:

-

Handle in a well-ventilated area to minimize inhalation of dust.

-

Store in a tightly closed container in a cool, dry place.[7]

-

Avoid contact with skin, eyes, and clothing.

Suppliers

4,4-Difluoro-1-phenyl-1,3-butanedione is available from a number of chemical suppliers catering to the research and development community. The following table lists some of the known suppliers. It is advisable to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.

| Supplier | Purity/Grade |

| Sigma-Aldrich | 97% |

| AK Scientific | Not specified |

| SynQuest Laboratories | Not specified |

| American Custom Chemicals Corporation | 95.00% |

| Nanjing Chemlin Chemical Co., Ltd. | 97.00% |

| Antimex Chemical Limied | 99% |

| Shanghai Sinch Parmaceuticals Tech. Co. Ltd. | Not specified |

| Oakwood Products, Inc. | Not specified |

| INDOFINE Chemical Company, Inc. | Not specified |

This list is not exhaustive and is intended for informational purposes only. Availability and purity may vary.

References

- 1. 4,4-DIFLUORO-1-PHENYL-1,3-BUTANEDIONE CAS#: 62679-61-2 [m.chemicalbook.com]

- 2. 4,4-Difluoro-1-phenyl-1,3-butanedione 97 62679-61-2 [sigmaaldrich.com]

- 3. 4,4-DIFLUORO-1-PHENYL-1,3-BUTANEDIONE | 62679-61-2 [chemicalbook.com]

- 4. hfc-chemicals.lookchem.com [hfc-chemicals.lookchem.com]

- 5. 62679-61-2 | 1-Phenyl-4,4-difluorobutane-1,3-dione - Alachem Co., Ltd. [alachem.co.jp]

- 6. Page loading... [wap.guidechem.com]

- 7. media.adeo.com [media.adeo.com]

The Emergence of a Key Fluorinated Synthon: A Technical Guide to 4,4-Difluoro-1-phenylbutane-1,3-dione

This guide provides an in-depth exploration of 4,4-difluoro-1-phenylbutane-1,3-dione, a fluorinated β-dicarbonyl compound that has garnered interest as a versatile building block in synthetic and medicinal chemistry. We will delve into its initial discovery, detail its synthesis with mechanistic clarity, and explore its potential applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's properties and utility.

Introduction: The Strategic Role of Fluorine in Chemical Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

Within this context, fluorinated β-dicarbonyl compounds, such as this compound, represent a particularly valuable class of synthons.[3] The dual functionality of the 1,3-dione moiety provides a reactive handle for constructing a wide array of carbocyclic and heterocyclic systems, while the difluoromethyl group imparts the desirable physicochemical properties associated with fluorine.[3][4]

Historical Perspective: The First Synthesis

The first documented synthesis of this compound appears in a 1977 publication in the Journal of Organic Chemistry of the USSR (Zhurnal Organicheskoi Khimii) by K.I. Pashkevich, V.I. Saloutin, and I.Ya. Postovsky.[5] Their work on fluorinated β-diketones laid the groundwork for the exploration of this compound's chemical reactivity and potential applications. This initial synthesis was achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6]

Synthesis and Mechanism

The most common and direct route to this compound is the crossed Claisen condensation between acetophenone and an ethyl difluoroacetate.[7][8] This reaction leverages the acidity of the α-protons of the ketone and the electrophilicity of the ester's carbonyl group.

Reaction Mechanism

The reaction proceeds through several key steps, as illustrated below:

-

Enolate Formation: A strong base, typically a sodium alkoxide like sodium ethoxide, deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. The choice of a strong, non-nucleophilic base is critical to ensure efficient deprotonation without competing side reactions.[6][8]

-

Nucleophilic Attack: The acetophenone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl difluoroacetate. This step forms a tetrahedral intermediate.[9][10]

-

Elimination: The tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-dicarbonyl product.[10]

-

Deprotonation (Driving Force): The newly formed β-dicarbonyl compound has a highly acidic methylene proton situated between the two carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates this position, forming a resonance-stabilized enolate. This final deprotonation is thermodynamically favorable and serves as the driving force for the reaction, pulling the equilibrium towards the product.[6]

-

Acidic Workup: A final acidic workup is required to neutralize the enolate and any remaining base, yielding the final this compound product.[10]

Experimental Protocol

Below is a representative, self-validating protocol for the synthesis of this compound.

Materials:

-

Acetophenone

-

Ethyl difluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexane. Anhydrous diethyl ether is then added.

-

Enolate Formation: A solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour. The formation of the sodium enolate is evidenced by the evolution of hydrogen gas.

-

Condensation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl difluoroacetate (1.05 equivalents) in anhydrous diethyl ether is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of cold water. The mixture is then acidified to a pH of approximately 1-2 with concentrated hydrochloric acid. The aqueous layer is separated and extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization from a mixture of hexane and ethyl acetate or by column chromatography on silica gel to afford this compound as a solid.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a melting point in the range of 47-51 °C.[7][11] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 62679-61-2 | [7][12] |

| Molecular Formula | C₁₀H₈F₂O₂ | [7] |

| Molecular Weight | 198.17 g/mol | [7][12] |

| Melting Point | 47-51 °C | [7][11] |

| Boiling Point | 242 °C | [11] |

| Density | ~1.22 g/cm³ | [11] |

| Appearance | Solid | [6] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons of the phenyl group, a singlet for the methylene protons between the carbonyls, and a triplet for the proton on the difluoromethyl group due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key characterization tool for this compound, showing a characteristic signal for the -CHF₂ group.[5][13][14] The chemical shift for difluoromethyl ketones typically appears in a specific region of the 19F NMR spectrum.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching of the ketone and dione moieties, as well as C-F stretching bands.

Applications in Drug Development and Chemical Synthesis

The synthetic utility of this compound stems from the reactivity of its dicarbonyl system and the presence of the difluoromethyl group.

Precursor to Heterocyclic Compounds

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with dinucleophiles. For instance, reaction with hydrazines can yield pyrazoles, while reaction with hydroxylamine can produce isoxazoles. These heterocyclic cores are prevalent in many pharmaceutical agents.[15] The presence of the difluoromethyl group on these heterocycles can significantly enhance their biological activity.

Role in Medicinal Chemistry

While specific drugs derived directly from this compound are not prominently documented, its structural motifs are highly relevant in drug design. For example, a related compound, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione, is a key intermediate in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[16] This highlights the importance of fluorinated aryl-butane-1,3-diones in the construction of complex pharmaceutical agents.

The difluoromethyl group (-CHF₂) is often used as a bioisostere for a hydroxyl or thiol group, as it can act as a hydrogen bond donor but is not susceptible to metabolic oxidation.[17] This can lead to drugs with improved metabolic stability and longer half-lives.

Ligand in Coordination Chemistry

β-Diketones are excellent chelating ligands for a wide range of metal ions.[7] this compound has been used to form complexes with lanthanide metals such as Europium (Eu) and Gadolinium (Gd).[18] These complexes can have interesting photoluminescent properties, making them potentially useful in materials science and as probes in biological imaging.

Conclusion

This compound stands as a testament to the strategic importance of fluorination in modern chemical synthesis. From its first preparation via a classic Claisen condensation to its potential applications as a precursor for complex heterocyclic molecules and as a ligand in coordination chemistry, this compound offers a valuable combination of reactivity and desirable physicochemical properties. For researchers and professionals in drug development, this and similar fluorinated building blocks will continue to be essential tools in the quest for novel and more effective therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmaceuticals | Special Issue : β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. youtube.com [youtube.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. notes.fluorine1.ru [notes.fluorine1.ru]

- 12. This compound | C10H8F2O2 | CID 2774205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. nbinno.com [nbinno.com]

- 16. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 4,4-Difluoro-1-phenyl-1,3-butanedione 97 62679-61-2 [sigmaaldrich.com]

Methodological & Application

The Versatility of 4,4-Difluoro-1-phenylbutane-1,3-dione in Modern Organic Synthesis: A Guide for Researchers

Introduction: Unlocking the Potential of Fluorinated Building Blocks

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks, 4,4-Difluoro-1-phenylbutane-1,3-dione has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of two electrophilic carbonyl centers and an acidic methylene group, coupled with the modulating influence of the difluoromethyl group, makes it a powerful tool for constructing complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in organic synthesis. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to effectively harness the synthetic potential of this remarkable compound. We will delve into the synthesis of key heterocyclic systems, explore the mechanistic underpinnings that govern reaction outcomes, and provide detailed, field-proven protocols to ensure reproducible and efficient transformations.

Core Application: Synthesis of Fluorinated Heterocycles

The primary application of this compound lies in its role as a C4 synthon for the construction of five- and six-membered heterocyclic rings through cyclocondensation reactions with binucleophiles. The presence of the difluoromethyl group not only introduces fluorine into the final product but also influences the regioselectivity of these reactions, a critical aspect for targeted synthesis.

Synthesis of 3-(Difluoromethyl)-5-phenyl-1H-pyrazoles: A Gateway to Bioactive Compounds

The reaction of 1,3-diketones with hydrazines, famously known as the Knorr pyrazole synthesis, is a robust and widely employed method for the preparation of pyrazoles. When this compound is reacted with hydrazine hydrate or substituted hydrazines, it provides a direct route to 3-(difluoromethyl)-5-phenyl-1H-pyrazoles. These scaffolds are of significant interest in medicinal chemistry, with many difluoromethyl-substituted pyrazoles exhibiting potent antifungal and other biological activities[1].

The reaction proceeds through a nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. A key consideration in the reaction with unsymmetrical 1,3-diketones like this compound is regioselectivity. The electron-withdrawing nature of the difluoromethyl group makes the adjacent carbonyl carbon more electrophilic.

When reacting with an unsubstituted hydrazine (H₂NNH₂), a single product, 3-(difluoromethyl)-5-phenyl-1H-pyrazole, is formed. However, with substituted hydrazines (e.g., methylhydrazine), a mixture of two regioisomers is possible: 1-methyl-3-(difluoromethyl)-5-phenyl-1H-pyrazole and 1-methyl-5-(difluoromethyl)-3-phenyl-1H-pyrazole.

Interestingly, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in favor of the 3-fluoroalkyl pyrazole isomer[1][2]. This is attributed to the ability of these solvents to form strong hydrogen bonds, which can influence the tautomeric equilibrium of the diketone and the reactivity of the hydrazine, thereby directing the initial nucleophilic attack.

Caption: General workflow for pyrazole synthesis.

This protocol describes the synthesis of 3-(difluoromethyl)-5-phenyl-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (80% in water, 1.2 eq)

-

Isopropanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of this compound in isopropanol, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 3-(difluoromethyl)-5-phenyl-1H-pyrazole.

| Reactant | Product | Yield | Reference |

| This compound | 3-(difluoromethyl)-5-phenyl-1H-pyrazole | Typically >80% | General procedure based on[3] |

Synthesis of 3-(Difluoromethyl)-5-phenylisoxazoles: Accessing another Privileged Scaffold

The reaction of 1,3-diketones with hydroxylamine provides a straightforward route to isoxazoles. This compound serves as an excellent precursor for the synthesis of 3-(difluoromethyl)-5-phenylisoxazole, another heterocyclic core of interest in medicinal chemistry.

Similar to pyrazole synthesis, the reaction is initiated by the nucleophilic attack of hydroxylamine on one of the carbonyl groups. The regioselectivity is again influenced by the electrophilicity of the carbonyl carbons. The more electrophilic carbonyl carbon adjacent to the difluoromethyl group is the preferred site of initial attack by the nitrogen atom of hydroxylamine. Subsequent intramolecular condensation and dehydration yield the 3-(difluoromethyl)-5-phenylisoxazole.

Caption: General workflow for isoxazole synthesis.

This protocol outlines the synthesis of 3-(difluoromethyl)-5-phenylisoxazole.

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (2.0 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in a mixture of ethanol and water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 3-(difluoromethyl)-5-phenylisoxazole.

| Reactant | Product | Yield | Reference |

| This compound | 3-(difluoromethyl)-5-phenylisoxazole | Good to excellent | General procedure |

Synthesis of 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine: Expanding the Heterocyclic Scope

The versatility of this compound extends to the synthesis of six-membered heterocycles. Its reaction with guanidine leads to the formation of 2-amino-4-(difluoromethyl)-6-phenylpyrimidine, a scaffold present in various biologically active molecules.

This condensation reaction involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the diketone. The reaction typically proceeds in the presence of a base, such as sodium ethoxide, to generate the free guanidine from its salt and to facilitate the cyclization and dehydration steps.

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.5 eq)

-

Sodium ethoxide (2.0 eq)

-

Absolute ethanol

-

Water

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes at room temperature.

-

Add a solution of this compound in absolute ethanol to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water and collect the solid product by filtration.

-

Wash the solid with water and then diethyl ether to afford the crude product, which can be further purified by recrystallization.

| Reactant | Product | Yield | Reference |

| This compound | 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine | Moderate to good | General procedure based on[4][5] |

Applications in Medicinal Chemistry and Drug Development

The heterocyclic compounds synthesized from this compound, particularly the difluoromethyl-substituted pyrazoles, have garnered significant attention in the field of medicinal chemistry. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, thereby influencing drug-target interactions.

Numerous studies have demonstrated the potent antifungal activity of difluoromethyl-substituted pyrazoles against a range of phytopathogenic fungi[1][6]. These compounds often act by inhibiting crucial enzymes in the fungal metabolic pathways. The structure-activity relationship (SAR) studies of these pyrazole derivatives can provide valuable insights for the design of new and more effective antifungal agents[7].

Beyond their antifungal properties, fluorinated pyrazoles have been investigated for a wide spectrum of other biological activities, including as anti-inflammatory agents, insecticides, and herbicides. The ability to readily synthesize a variety of substituted pyrazoles from this compound makes it an invaluable tool for generating compound libraries for high-throughput screening in drug discovery programs.

Conclusion and Future Outlook

This compound stands as a testament to the power of fluorination in modern organic synthesis. Its utility in the regioselective synthesis of valuable heterocyclic scaffolds, including pyrazoles, isoxazoles, and pyrimidines, provides a direct and efficient entry point to a chemical space rich with biological potential. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic versatility of this building block. As the demand for novel, effective, and metabolically robust therapeutic agents continues to grow, the applications of this compound and the resulting fluorinated heterocycles are poised for significant expansion, promising exciting new discoveries in the years to come.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]

- 6. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4,4-Difluoro-1-phenylbutane-1,3-dione in the Synthesis of Fluorinated Heterocyclic Scaffolds: Application Notes and Protocols

Introduction: The Emergence of Difluoromethyl Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds has become a cornerstone strategy for enhancing pharmacological properties. The difluoromethyl group (CHF2), in particular, has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of modulating a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The compound 4,4-Difluoro-1-phenylbutane-1,3-dione stands as a pivotal chemical intermediate, offering a versatile platform for the introduction of the valuable difluoromethyl group into a variety of heterocyclic systems, which are themselves fundamental components of numerous therapeutic agents.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for the synthesis of key heterocyclic intermediates for researchers and scientists in the field of drug development.

Compound Profile: this compound

This compound is a fluorinated β-diketone that serves as a valuable building block in organic synthesis.[2][3][4] Its utility stems from the reactivity of the 1,3-dicarbonyl moiety, which allows for cyclocondensation reactions with a variety of binucleophilic reagents to form a diverse range of heterocyclic compounds.

| Property | Value |

| CAS Number | 62679-61-2 |

| Molecular Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol [5][6][7] |

| Appearance | Solid |

| Linear Formula | C₆H₅COCH₂COCHF₂[6] |

Synthetic Applications: A Gateway to Fluorinated Heterocycles

The primary application of this compound as a chemical intermediate lies in its role as a precursor for the synthesis of five- and six-membered heterocyclic compounds. The presence of the difluoromethyl group in the final product is a direct result of its incorporation from this starting material.

Synthesis of Difluoromethyl-Substituted Pyrazoles

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic and reliable method known as the Knorr pyrazole synthesis.[7][8][9][10] This reaction proceeds through a cyclocondensation mechanism. The reaction of this compound with hydrazine or its derivatives provides a direct route to pyrazoles bearing a difluoromethyl group.

Protocol 1: Synthesis of 5-(Difluoromethyl)-3-phenyl-1H-pyrazole

Reaction Scheme:

A schematic of the Knorr pyrazole synthesis.

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Glacial acetic acid (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

To a solution of this compound in ethanol, add a catalytic amount of glacial acetic acid.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-(difluoromethyl)-3-phenyl-1H-pyrazole.

Expected Outcome:

The reaction is expected to yield the 5-(difluoromethyl)-3-phenyl-1H-pyrazole as the major regioisomer due to the higher electrophilicity of the carbonyl carbon adjacent to the difluoromethyl group.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(Difluoromethyl)-3-phenyl-1H-pyrazole | C₁₀H₈F₂N₂ | 194.18 |

Synthesis of Difluoromethyl-Substituted Pyrimidines

Pyrimidines are another class of heterocycles with significant biological activity. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with an amidine, urea, or guanidine.[6][11][12] The use of this compound in this reaction allows for the synthesis of pyrimidines containing a difluoromethyl substituent.

Protocol 2: Synthesis of 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine

Reaction Scheme:

A schematic of pyrimidine synthesis.

Materials:

-

This compound (1.0 eq)

-

Guanidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Ethanol (solvent)

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add this compound and guanidine hydrochloride to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 2-amino-4-(difluoromethyl)-6-phenylpyrimidine.

Expected Outcome:

This protocol provides a straightforward method to synthesize difluoromethyl-substituted aminopyrimidines, which are valuable scaffolds in medicinal chemistry.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-4-(difluoromethyl)-6-phenylpyrimidine | C₁₁H₉F₂N₃ | 221.21 |

Synthesis of Difluoromethyl-Substituted Isoxazoles

Isoxazoles can be synthesized from 1,3-dicarbonyl compounds by reaction with hydroxylamine.[13][14][15][16] This reaction provides a convenient route to isoxazoles with a difluoromethyl group when this compound is used as the starting material.

Protocol 3: Synthesis of 5-(Difluoromethyl)-3-phenylisoxazole

Reaction Scheme:

A schematic of isoxazole synthesis.

Materials:

-

This compound (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve this compound, hydroxylamine hydrochloride, and sodium acetate in ethanol.

-

Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the solvent in vacuo.

-